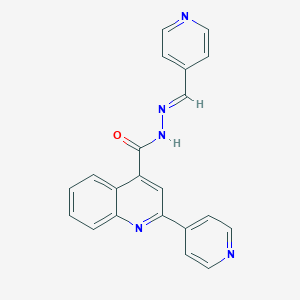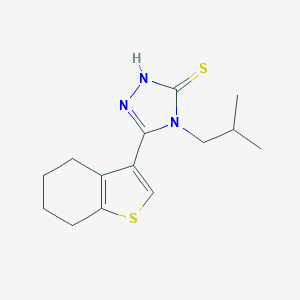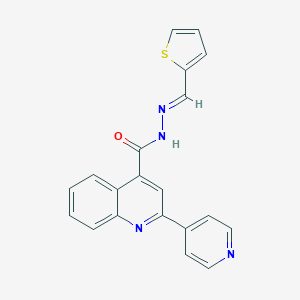![molecular formula C18H21ClN2O2S B456749 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine CAS No. 438234-76-5](/img/structure/B456749.png)
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine, also known as CES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CES is a piperazine-based compound that has been synthesized and studied for its potential applications in the field of pharmacology.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has been used in various scientific research applications due to its potential pharmacological properties. It has been studied as a potential antidepressant, anxiolytic, and analgesic agent. This compound has also shown promising results in the treatment of neuropathic pain and neuroinflammation. In addition, this compound has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. This compound has been shown to increase the levels of these neurotransmitters, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, which may contribute to its potential therapeutic effects in the treatment of neuroinflammation. This compound has also been shown to increase the levels of neurotrophic factors, which may contribute to its potential antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a highly pure compound that can be synthesized with high reproducibility. It has also been shown to have low toxicity levels in animal models, making it a safe compound for research purposes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. In addition, this compound has a short half-life, which may limit its potential therapeutic applications.
Orientations Futures
For the study of 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine include the exploration of its potential use in the treatment of neurodegenerative diseases and the development of new analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine involves the reaction of 3-chloroaniline and 4-ethylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction yields this compound as a white solid with a high purity level. The synthesis process has been optimized to ensure the reproducibility of the compound, making it a reliable source for scientific research.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-2-15-6-8-18(9-7-15)24(22,23)21-12-10-20(11-13-21)17-5-3-4-16(19)14-17/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNPQTGKFFJJOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-ethyl-4-nitro-1H-pyrazol-3-yl)[(7E)-7-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone](/img/structure/B456666.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B456668.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methylbenzamide](/img/structure/B456671.png)
![3,5-bis(difluoromethyl)-1-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456675.png)

![4-[(2-chlorophenoxy)methyl]-N-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B456678.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B456682.png)
![2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-7-[4-(4-morpholinyl)benzylidene]-3-[4-(4-morpholinyl)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B456684.png)

![N-[3-(4-methylphenoxy)-5-nitrophenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B456686.png)
![5-(5-chlorothiophen-2-yl)-N-(5-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456687.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B456689.png)